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Compound of Interest

Benzyl 2-(aminomethyl)piperidine-
Compound Name:
1-carboxylate

Cat. No.: B1349872

An In-depth Technical Guide to the Physicochemical Properties of Benzyl 2-
(aminomethyl)piperidine-1-carboxylate

Executive Summary: This document provides a comprehensive technical overview of Benzyl 2-
(aminomethyl)piperidine-1-carboxylate, a key bifunctional building block in modern
medicinal chemistry. It details the compound's core physicochemical properties, with a primary
focus on its molecular weight, and outlines the standard analytical methodologies for its
characterization. This guide is intended for researchers, chemists, and drug development
professionals who utilize complex heterocyclic intermediates. We will delve into the theoretical
and practical aspects of determining its molecular identity, outline a general synthetic pathway,
and describe the self-validating analytical workflows required to ensure purity and structural
integrity.

Introduction to a Versatile Piperidine Intermediate

Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a substituted piperidine derivative
featuring two critical functional groups: a primary amine and an N-benzyloxycarbonyl (Cbz or Z)
protected secondary amine integrated into the piperidine ring. This dual functionality makes it
an exceptionally valuable intermediate in the synthesis of complex pharmaceutical agents and
molecular probes. The Cbz group serves as a robust protecting group for the ring nitrogen,
which can be readily removed under standard hydrogenolysis conditions, while the primary
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aminomethyl group at the 2-position provides a nucleophilic handle for a wide array of chemical
transformations.

Its utility is highlighted in its application as a core scaffold for constructing molecules with
specific biological activities, such as ol receptor ligands, and its use as a linker component in
the burgeoning field of Proteolysis Targeting Chimeras (PROTACS).[1][2] A precise
understanding of its fundamental properties, beginning with its molecular weight, is the
cornerstone of its effective use in multi-step synthetic campaigns.

Core Physicochemical Properties

The foundation of any chemical synthesis or analysis is the unambiguous identification of the
materials involved. This section details the fundamental properties of Benzyl 2-
(aminomethyl)piperidine-1-carboxylate.

Molecular Identity and Structure

The compound's identity is defined by its molecular formula and structure. It exists as a
racemic mixture or as distinct stereoisomers, namely the (S) and (R) enantiomers.[3][4] Unless
specified, the properties discussed refer to the racemic mixture. It is also crucial to distinguish
the free base from its common salt form, the hydrochloride salt, as they possess different
molecular weights and CAS numbers.[5][6]

Caption: Chemical structure of Benzyl 2-(aminomethyl)piperidine-1-carboxylate.

Molecular Weight Determination

The molecular weight is a critical parameter for stoichiometric calculations in synthesis and for
identity confirmation via mass spectrometry.

o Average Molecular Weight: Calculated using the weighted average of the natural
abundances of the constituent element isotopes. For C14H20N203, this value is 248.32 g/mol
[3][4][6][7] This value is used for weighing out the substance for reactions.

* Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each
element (e.g., 12C, *H, N, 1*0). The monoisotopic mass is 248.1525 Da. This is the value
that is most precisely measured by high-resolution mass spectrometry (HRMS).
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Summary of Key Properties

The essential data for this compound are summarized in the table below for quick reference.

Value
Property Value (Free Base) (Hydrochloride Reference(s)
Salt)
Molecular Formula C14H20N202 C14H21CIN202 [3B1141161[71 /[5118]
Average Molecular
) 248.32 g/mol 284.78 g/mol [311416]1 /[5]1[8]
Weight
CAS Number 811842-18-9 1159826-44-4 [6][7] /[5]
Varies; often a solid or )
Appearance i Solid
o]
Purity (Typical) >97% >97% [9]
N 2-8°C, sealed in dry, 2-8°C, inert
Storage Conditions [6]/[5]

dark place atmosphere

General Synthesis and Purification Workflow

While multiple synthetic routes exist, a common strategy for preparing substituted piperidines
involves a multi-step sequence designed to control regiochemistry and stereochemistry. The
synthesis of Benzyl 2-(aminomethyl)piperidine-1-carboxylate logically proceeds from a
suitable piperidine precursor, such as piperidine-2-carboxylic acid or a related derivative.

Causality in Experimental Choices:

» Protection: The piperidine nitrogen is first protected with the Cbz group using benzyl
chloroformate. This is a critical step to prevent the secondary amine from interfering with
subsequent reactions and to direct reactivity to other positions.

e Amine Formation: The carboxylic acid at the 2-position is converted into the aminomethyl
group. A common method is to first form an amide (e.g., with ammonia or a protected amine
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equivalent) followed by reduction (e.g., with LiAIH4 or BHs). This two-step process is often
more controlled than direct reduction of the acid.

Purification: After the reaction sequence, purification is essential. Column chromatography
using silica gel is the standard method for removing unreacted starting materials and
byproducts. The choice of solvent system (e.g., ethyl acetate/hexanes with triethylamine) is
optimized to achieve separation based on polarity.
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Caption: A generalized workflow for the synthesis of the target compound.
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Analytical Characterization: A Self-Validating
System

To confirm the identity, purity, and molecular weight of a synthesized batch, a suite of
orthogonal analytical techniques must be employed. This multi-faceted approach creates a self-
validating system where each technique provides complementary information.

Analytical Validation Workflow

[Synthesized Samplej

HPLC Analysis Mass Spectrometry (MS) NMR Spectroscopy
(Purity Assessment) (Molecular Weight Confirmation) (Structural Elucidation)

T

[Combined Data Interpretation

;

Certificate of Analysis (CoA)T

(= )

Click to download full resolution via product page

Caption: Workflow for the comprehensive analytical validation of the compound.

Mass Spectrometry (MS) for Molecular Weight
Verification

Principle: Mass spectrometry is the definitive technique for determining the molecular weight of
a compound. Electrospray lonization (ESI) is a preferred "soft" ionization method that
minimizes fragmentation, allowing for clear observation of the molecular ion.
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Experimental Protocol (lllustrative):

o Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g.,
methanol or acetonitrile).

e Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
equipped with an ESI source.

e Method Parameters:

o lonization Mode: Positive ion mode is chosen because the primary and secondary amines
are readily protonated.

o Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 uL/min.
o Mass Range: Scan from m/z 100 to 500.
o Expected Result: The primary ion observed will be the protonated molecule, [M+H]*.

o For the free base (C14H20N2032): The expected m/z will be approximately 249.1598
(Monoisotopic mass of 248.1525 + mass of H*). The observation of this ion confirms the
molecular weight.

Nuclear Magnetic Resonance (NMR) for Structural
Confirmation

Principle: NMR spectroscopy provides detailed information about the chemical environment of
hydrogen (*H NMR) and carbon (33C NMR) atoms, allowing for unambiguous structural
elucidation. This confirms that the measured molecular weight corresponds to the correct

isomer.
Experimental Protocol (lllustrative):

o Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds).

o Data Acquisition: Acquire *H and 13C spectra on a 400 MHz or higher NMR spectrometer.
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» Expected Spectral Features:

o 'H NMR: Signals corresponding to the aromatic protons of the benzyl group (~7.3 ppm),
the benzylic CH2 protons (~5.1 ppm), multiple signals for the piperidine ring protons (1.2-
3.5 ppm), and the aminomethyl CHz protons. The NHz protons may appear as a broad
singlet.

o 183C NMR: Resonances for the aromatic carbons, the carbonyl carbon of the carbamate
(~155 ppm), the benzylic carbon, and the distinct carbons of the piperidine ring and
aminomethyl group.

High-Performance Liquid Chromatography (HPLC) for
Purity Determination

Principle: HPLC separates components of a mixture based on their differential partitioning
between a stationary phase and a mobile phase. It is the gold standard for determining the
purity of pharmaceutical intermediates.

Experimental Protocol (lllustrative):
o System: A standard HPLC system with a UV detector.

o Stationary Phase: A C18 reversed-phase column is typically used due to the compound's
moderate polarity.

» Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1%
trifluoroacetic acid (TFA) or formic acid to ensure good peak shape by protonating the
amines.

» Detection: UV detection at a wavelength where the benzyl group absorbs, typically 254 nm.

e Result: A pure sample will show a single major peak. Purity is calculated as the area of the
main peak divided by the total area of all peaks, expressed as a percentage.

Conclusion
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Benzyl 2-(aminomethyl)piperidine-1-carboxylate is a valuable chemical entity whose proper
application in research and development hinges on a thorough understanding of its
physicochemical properties. Its molecular weight of 248.32 g/mol is a fundamental starting
point, but true scientific rigor demands a comprehensive characterization approach. By
integrating mass spectrometry for molecular weight confirmation, NMR for structural validation,
and HPLC for purity assessment, researchers can establish a self-validating system that
ensures the quality and identity of this versatile intermediate, paving the way for its successful
use in the synthesis of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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